molecular formula C9H15N3 B1420100 5-cyclohexyl-3-methyl-1H-1,2,4-triazole CAS No. 1094688-05-7

5-cyclohexyl-3-methyl-1H-1,2,4-triazole

Cat. No. B1420100
CAS RN: 1094688-05-7
M. Wt: 165.24 g/mol
InChI Key: GHTMHLSWGBWWPZ-UHFFFAOYSA-N
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Description

5-cyclohexyl-3-methyl-1H-1,2,4-triazole is a derivative of the triazole family. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of 3-amino-1,2,4-triazole . The literature suggests that various 1,2,4-triazole products have been introduced as antimicrobial agents and various medicines . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazole compounds undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Scientific Research Applications

Medicine: Antifungal and Antimicrobial Applications

The triazole ring is a common motif in many antifungal and antimicrobial agents. Compounds like “5-cyclohexyl-3-methyl-1H-1,2,4-triazole” have been studied for their potential to act against a variety of pathogens. Triazoles can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting potent antifungal activity . Additionally, their ability to interact with enzymes and receptors makes them suitable candidates for antibacterial applications .

Agriculture: Pesticides and Plant Protection

In agriculture, triazole derivatives are explored for their use as fungicides and pesticides. They can protect crops from fungal pathogens and may contribute to the yield and quality of agricultural products. The structural versatility of triazoles allows for the development of compounds with specific activities against agricultural pests .

Materials Science: Polymer Chemistry and Supramolecular Assemblies

“5-cyclohexyl-3-methyl-1H-1,2,4-triazole” and its derivatives can be used in the synthesis of novel polymers and materials. Due to their stability and ability to form hydrogen bonds, they can be incorporated into materials that require specific mechanical properties or chemical resistances. They also find applications in the creation of supramolecular structures, which have potential uses in nanotechnology and materials science .

Environmental Science: Detection and Removal of Pollutants

Triazole compounds can be utilized in environmental science for the detection and removal of pollutants. Their chemical properties allow them to bind selectively to certain contaminants, which can then be detected or extracted from the environment. This application is particularly relevant for maintaining clean water sources and soil .

Biochemistry: Enzyme Inhibition and Protein Interaction

In biochemistry, triazoles like “5-cyclohexyl-3-methyl-1H-1,2,4-triazole” are valuable for studying enzyme inhibition and protein interactions. They can mimic the structure of nucleotides or amino acids, allowing them to interfere with the normal functioning of enzymes or to modulate protein activity. This has implications for understanding disease mechanisms and developing new treatments .

Pharmacology: Drug Development and Therapeutic Agents

The triazole ring is a key feature in many pharmacological agents. Its presence in drugs can enhance their efficacy, stability, and bioavailability. Triazoles are part of the structure of several antiviral, anticancer, and anti-inflammatory drugs, making them an important area of study in drug development .

Safety And Hazards

Triazole compounds may pose certain hazards. For instance, 3-Methyl-1H-1,2,4-triazole has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin or eyes, or if inhaled .

properties

IUPAC Name

3-cyclohexyl-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTMHLSWGBWWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclohexyl-3-methyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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